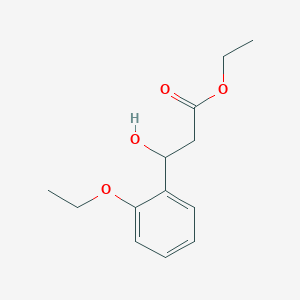
2,2-Dibromo-1-(3-thienyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(3-thienyl)ethanone: is an organic compound with the molecular formula C6H4Br2OS . It is a derivative of ethanone where two bromine atoms are attached to the second carbon, and a thienyl group is attached to the first carbon. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(3-thienyl)ethanone typically involves the bromination of 1-(3-thienyl)ethanone. The reaction is carried out by treating 1-(3-thienyl)ethanone with bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling large quantities of bromine. The use of automated systems can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dibromo-1-(3-thienyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1-(3-thienyl)ethanol or other reduced derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.
Major Products Formed:
Substitution Reactions: Products include 2-amino-1-(3-thienyl)ethanone, 2-thio-1-(3-thienyl)ethanone, and 2-alkoxy-1-(3-thienyl)ethanone.
Reduction Reactions: Major products include 1-(3-thienyl)ethanol and other reduced derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones of this compound.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(3-thienyl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(3-thienyl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The thienyl group also contributes to its reactivity by stabilizing intermediates formed during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
2,2-Dibromo-1-(2-thienyl)ethanone: Similar structure but with the thienyl group attached to the second carbon.
2-Bromo-1-(3-thienyl)ethanone: Contains only one bromine atom.
1-(3-Thienyl)ethanone: The parent compound without bromine atoms.
Uniqueness: 2,2-Dibromo-1-(3-thienyl)ethanone is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable reagent in organic synthesis and research applications where high reactivity is required.
Propiedades
Fórmula molecular |
C6H4Br2OS |
|---|---|
Peso molecular |
283.97 g/mol |
Nombre IUPAC |
2,2-dibromo-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C6H4Br2OS/c7-6(8)5(9)4-1-2-10-3-4/h1-3,6H |
Clave InChI |
SCBHQBZUPWTNMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)
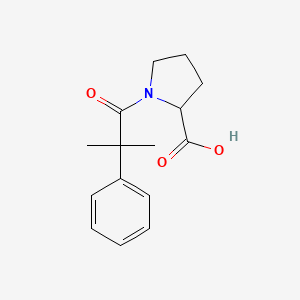
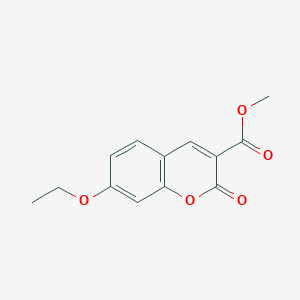

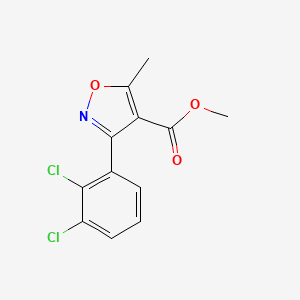
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
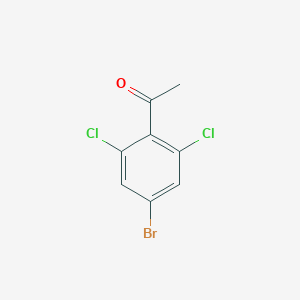
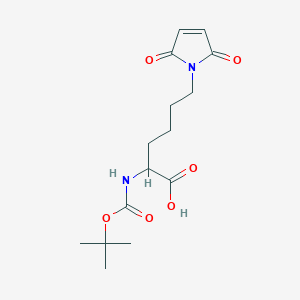
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)

